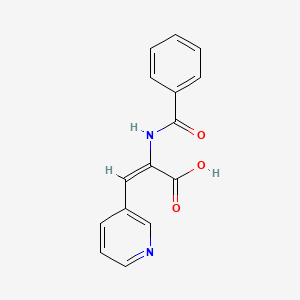

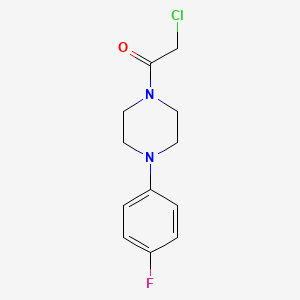

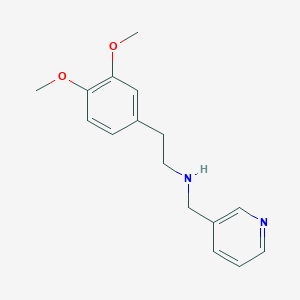

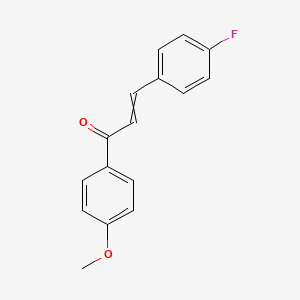

(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Overview

Description

The compound “(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a type of chalcone . Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Chemical Reactions Analysis

The chemical reactivity parameters of this compound have also been studied . The results obtained from the DFT analysis show good agreement with experimental data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied both theoretically and experimentally . The compound is a heavily -conjugated structure that is nearly planar .Scientific Research Applications

Crystallography and Molecular Structure

The molecular structure of chalcone derivatives, including "(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one", has been extensively studied. For instance, the crystal packing of similar molecules is stabilized by intermolecular hydrogen bonding, which links the molecules into chains along specific directions, contributing to their stability and crystalline properties (Butcher et al., 2007). Such insights are critical for understanding the compound's behavior in solid-state forms and its potential applications in materials science.

Optical and Electronic Properties

Research into the optical and electronic characteristics of chalcone derivatives, similar to "(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one", reveals their potential in organic electronics. Studies have demonstrated that these compounds exhibit significant third-order nonlinear optical properties, which are beneficial for optical limiting applications. This suggests their suitability for developing materials that protect sensitive optical components from damage by intense light beams (Shetty et al., 2017).

Solar Cell Applications

In the context of solar energy, certain chalcone derivatives have been synthesized and investigated for their application in dye-sensitized solar cells (DSSCs). These studies aim to enhance the efficiency of solar cells by improving the photoelectric conversion efficiency through strategic structural modifications, such as introducing methoxy groups to improve intramolecular charge transfer (Anizaim et al., 2020). The research underscores the importance of molecular design in developing efficient materials for renewable energy technologies.

Advanced Synthesis Techniques

Moreover, the synthesis of chalcone derivatives, including "(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one", has been optimized using advanced techniques such as sonochemical methods. These approaches not only improve the yield and purity of the compounds but also significantly reduce the synthesis time and energy consumption, highlighting the advancements in green chemistry and sustainable manufacturing processes (Jarag et al., 2011).

properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJAFWHLVBVKQH-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.